1-(4-Bromophenyl)bicyclo[1.1.1]pentane is a bicyclo[1.1.1]pentane (BCP) derivative characterized by a bromophenyl substituent at one of the bridgehead positions. Bicyclo[1.1.1]pentanes are non-natural, three-dimensional cyclic structures gaining increasing interest in drug discovery due to their ability to mimic the distance and spatial arrangement of atoms in other chemical groups. Specifically, BCPs are considered bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups [, , ]. This means that they can be incorporated into drug molecules to replace these groups, potentially leading to improved drug properties such as increased solubility, metabolic stability, and permeability.
1-(4-Bromophenyl)bicyclo[1.1.1]pentane is a bicyclic organic compound that features a unique structural arrangement characterized by its highly strained bicyclo[1.1.1]pentane framework. This compound is notable for its potential applications in medicinal chemistry, particularly as a bioisostere for phenyl rings, which can enhance the pharmacokinetic properties of drug candidates.
The compound can be synthesized from bicyclo[1.1.1]pentane derivatives through various chemical reactions, including cross-coupling methods that utilize aryl halides as reactants. The presence of the bromine atom in the para position of the phenyl group allows for further functionalization and reactivity in synthetic pathways.
1-(4-Bromophenyl)bicyclo[1.1.1]pentane belongs to the class of bicyclic compounds and can be classified under organic compounds due to its carbon-based structure. It is recognized for its unique ring system, which contributes to its chemical reactivity and potential applications in organic synthesis.
The synthesis of 1-(4-Bromophenyl)bicyclo[1.1.1]pentane typically involves cross-coupling reactions utilizing transition metal catalysts. Notable methods include:
The reactions are typically conducted under controlled conditions, often requiring specific temperatures and the presence of bases to optimize yields. For instance, using sodium bicarbonate as a mild base has been shown to enhance yields in nickel-catalyzed processes . Reaction times can vary but are generally short due to the efficiency of the catalysts used.
The molecular structure of 1-(4-Bromophenyl)bicyclo[1.1.1]pentane consists of a bicyclo[1.1.1]pentane core with a brominated phenyl group attached at one bridgehead position:
The molecular formula is CHBr, with a molecular weight of approximately 236.12 g/mol.
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction . Substitution reactions often require bases and nucleophiles under acidic or basic conditions.
The mechanism by which 1-(4-Bromophenyl)bicyclo[1.1.1]pentane exerts its effects in biological systems is primarily through its ability to act as a bioisostere for phenyl rings, improving drug-like properties such as solubility and permeability .
Studies have shown that substituting traditional phenyl groups with bicyclo[1.1.1]pentane derivatives can lead to enhanced metabolic stability and favorable pharmacokinetics, making them attractive candidates in drug design .
Relevant data includes melting points, boiling points, and specific reactivity profiles which are critical for practical applications in synthesis and drug development .
The primary applications of 1-(4-Bromophenyl)bicyclo[1.1.1]pentane include:
Bicyclo[1.1.1]pentane (BCP) has emerged as a revolutionary three-dimensional bioisostere for aromatic rings, particularly para-substituted benzenes, in modern drug design. Its rigid, saturated cage structure replicates the 6.5 Å distance between para-substituents in benzene but with a ~1 Å shorter bridgehead separation (4.5–5.0 Å), while introducing significant three-dimensionality through sp³-hybridized carbons [5] [7]. This geometric mimicry allows BCP to maintain pharmacophore alignment while conferring superior physicochemical properties:
Table 1: Property Comparison of Benzene vs. BCP Bioisosteres
Property | Benzene Derivatives | BCP Derivatives | Change (%) |
---|---|---|---|
Chromatographic Hydrophobicity (CHI) | 80–100 | 50–70 | ↓ 20–40% |
Metabolic Half-life (Human Liver Microsomes) | 15–30 min | 60–120 min | ↑ 100–300% |
Aqueous Solubility (μg/mL) | 5–20 | 30–100 | ↑ 200–500% |
Vector Angle | 180° (linear) | 163–165° (slightly bent) | ≈90% similarity |
These advantages were first leveraged in 2012 when Pfizer replaced a para-substituted benzene in γ-secretase inhibitor BMS-708,163 with BCP, yielding a compound with 2.5-fold higher solubility and retained potency [7]. Subsequent applications span antimalarials, MDM2 inhibitors, and metabotropic glutamate receptor modulators [5] [6].
The 4-bromophenyl moiety serves as a versatile synthetic intermediate in pharmacophore design, and its integration with BCP creates hybrid scaffolds with unique advantages. In 1-(4-bromophenyl)bicyclo[1.1.1]pentane, the bromine atom provides a strategic site for late-stage diversification via cross-coupling, while the BCP core maintains optimal spatial occupancy and physicochemical properties [4] [8]. Key roles include:
Table 2: Applications of 1-(4-Bromophenyl)BCP in Medicinal Chemistry
Transformation | Reaction Type | Product | Yield (%) | Application |
---|---|---|---|---|
Suzuki Coupling | Pd-catalyzed C–C bond | 1-(4-Biaryl)BCP | 75–92 | Kinase inhibitor cores |
Buchwald-Hartwig Amination | Pd/Cu C–N bond | 1-(4-Aminophenyl)BCP | 68–85 | Aniline bioisosteres |
Carbonylative Coupling | Pd/CO conditions | 1-(4-Benzoylphenyl)BCP | 60–78 | Ketone-based probe molecules |
The synthesis of BCP derivatives has evolved from low-yielding, multistep sequences to efficient, scalable methodologies, driven by advances in radical chemistry and photoredox catalysis. Key developments include:
Table 3: Evolution of Key BCP Synthesis Methods
Era | Method | Conditions | Yield Range | Limitations |
---|---|---|---|---|
1960s–1990s | Dihalocyclopropane cyclization | n-BuLi, –78°C | 5–15% | Low scalability, air-sensitive |
2000–2015 | Radical addition to propellane | Bu₃SnH, AIBN, 80°C | 20–50% | Toxicity, poor functional group tolerance |
2017–2019 | Organometallic addition | ArZnBr, 0–25°C | 70–90% | Requires preformed organometallics |
2020–2023 | Cu/photoredox multicomponent | Cu(OTf)₂, Ir(ppy)₃, hv, rt | 60–92% | Limited to specific nucleophiles |
2023–present | Light-driven synthesis | hv (365 nm), no additives | 80–95% | Requires specialized equipment |
These innovations have transformed BCPs from laboratory curiosities to practical building blocks, with pharmaceutical companies (Merck, Roche, Janssen) now routinely incorporating them into drug candidates [1] [6].
Concluding Remarks
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2